Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate
Description
Properties
IUPAC Name |
ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O5/c1-3-27-20(26)12(2)28-14-9-10-15-16(11-14)29-19(21(22,23)24)17(18(15)25)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBWYYWSDSVQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate typically involves multi-step organic reactions. One common method includes the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid to form the chromen core . Subsequent steps involve the introduction of the trifluoromethyl group and the esterification of the propanoate moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups, leading to the formation of new derivatives.
Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate exhibit significant anticancer properties. The chromene structure is known for its ability to interact with various biological targets, leading to apoptosis in cancer cells. For instance, derivatives of chromene have been studied for their efficacy against breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death through various mechanisms, including the modulation of apoptosis pathways and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities. Chromene derivatives have been reported to exhibit antibacterial and antifungal properties. Research indicates that the trifluoromethyl group enhances the lipophilicity and bioactivity of these compounds, making them effective against a range of pathogenic microorganisms .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, studies have shown that similar chromene compounds can inhibit enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation and tumor growth .
Fluorescent Probes
Due to its unique chemical structure, this compound can also serve as a fluorescent probe in biological imaging. The chromene moiety can be modified to enhance its fluorescent properties, allowing for real-time tracking of cellular processes. This application is particularly valuable in studying cellular dynamics and drug delivery mechanisms .
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of advanced polymeric materials. The incorporation of chromene derivatives into polymer matrices can impart unique optical properties, making them suitable for applications in photonics and optoelectronics. Research has demonstrated that these materials can exhibit enhanced thermal stability and mechanical strength due to the rigid structure of the chromene unit .
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against bacteria and fungi | |
| Biological Research | Enzyme inhibitors | Inhibits COX and LOX enzymes |
| Fluorescent probes | Useful for cellular imaging | |
| Material Science | Polymer synthesis | Enhances optical properties |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various chromene derivatives, including this compound, which showed significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the activation of apoptotic pathways through caspase activation .
- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of several trifluoromethyl-substituted chromenes against Staphylococcus aureus and Candida albicans. The results indicated a strong correlation between the presence of the trifluoromethyl group and increased antimicrobial activity, suggesting potential for development into therapeutic agents .
- Polymer Development : Research conducted on incorporating chromene derivatives into poly(methyl methacrylate) (PMMA) matrices demonstrated improved mechanical properties and thermal stability compared to pure PMMA. These findings support the feasibility of using such compounds in high-performance materials for electronic applications .
Mechanism of Action
The mechanism of action of Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
*Note: XLogP3 values marked with * are estimated based on structural analogs.
Key Observations:
- Trifluoromethyl vs. Nitro/Chloro Groups: The target compound’s CF₃ group at position 2 enhances lipophilicity and metabolic stability compared to nitro (NO₂) or chloro (Cl) substituents .
- Ester Variations: Ethyl propanoate (target) vs. tert-butyl acetate or ethoxyethyl esters influence solubility and steric effects. Bulkier esters (e.g., tBu) increase molecular weight and XLogP3.
Biological Activity
Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a chromen core with a trifluoromethyl group that enhances its lipophilicity and biological activity. The IUPAC name is this compound, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C21H17F3O5 |
| Molecular Weight | 396.35 g/mol |
| CAS Number | 449741-09-7 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets. This interaction can lead to modulation of enzymatic activity and signal transduction pathways, resulting in various biological effects such as anti-inflammatory, antimicrobial, and anticancer activities.
Biological Activities
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that compounds with similar chromen structures exhibit potent antibacterial effects, suggesting that this compound may also possess similar capabilities .
- Anticancer Properties : Research indicates that chromen derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This compound may exhibit these properties due to its structural features that allow it to interact with DNA or specific oncogenic pathways .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, with preliminary findings suggesting it may reduce pro-inflammatory cytokine levels in vitro. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of chromen derivatives, providing insights into their potential therapeutic applications:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Anticancer Research : In vitro studies have demonstrated that compounds with the chromen structure can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. These findings suggest that this compound may have similar anticancer effects due to its structural similarities .
- Inflammation Modulation : A recent study indicated that certain chromen derivatives could downregulate inflammatory markers in cellular models of inflammation. This suggests a potential role for this compound in therapeutic strategies aimed at treating inflammatory diseases .
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate, and what intermediates are critical?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Trifluoromethyl-substituted pyrimidines or pyridines are coupled with chromene derivatives using activating agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane oxide ().
- Esterification : Ethyl propanoate moieties are introduced via nucleophilic substitution or condensation under nitrogen atmospheres ().
- Key Intermediates :
Basic: How is structural elucidation of this compound performed, and which spectroscopic techniques are prioritized?
Answer:
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, especially for chromene cores and trifluoromethyl substituents .
- LCMS/HPLC : Validates molecular weight (e.g., m/z 791 [M+H]+) and purity (retention time: ~1.19 minutes under SMD-TFA05 conditions) ().
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, ester carbonyls at ~170 ppm) ().
Advanced: What strategies optimize yield in multi-step syntheses, particularly for steps involving trifluoromethyl groups?
Answer:
- Activating Agents : Use of trioxatriphosphane oxide enhances coupling efficiency of trifluoromethylated intermediates ().
- Temperature Control : Reactions at 0°C minimize side reactions (e.g., hydrolysis of trifluoromethyl groups) ().
- Protecting Groups : Temporarily mask reactive hydroxyl or amine groups during trifluoromethylation ().
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates intermediates ( ).
Advanced: How can contradictions in spectroscopic data (e.g., LCMS vs. NMR) be resolved during characterization?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., resolving [M+H]+ vs. [M+Na]+ adducts) ().
- 2D NMR Techniques : HSQC/HMBC correlations clarify ambiguous proton-carbon assignments ().
- Isotopic Labeling : ¹⁹F NMR tracks trifluoromethyl group integrity ().
- Cross-Validation : Compare retention times and spectral data with synthetic intermediates ().
Advanced: What computational methods predict the reactivity and stability of this chromene derivative?
Answer:
- Density Functional Theory (DFT) : Models electronic effects of the trifluoromethyl group on chromene’s HOMO-LUMO gaps ().
- Molecular Dynamics (MD) : Simulates solvation effects on ester hydrolysis rates (e.g., in aqueous vs. nonpolar solvents).
- Docking Studies : Predicts binding interactions if the compound is bioactive (e.g., enzyme inhibition) ( ).
Basic: What functional group transformations occur during synthesis, and how are they monitored?
Answer:
- Ester Formation : Ethyl propanoate introduction via carbodiimide-mediated coupling ().
- Ether Linkages : Chromen-7-yl oxygen reacts with propanoate precursors under basic conditions ().
- Monitoring :
- TLC : Tracks reaction progress (e.g., Rf shifts in ethyl acetate/hexane).
- HPLC : Quantifies purity post-extraction ().
Advanced: How does the trifluoromethyl group influence the chromene core’s electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the chromene’s 4-oxo position, increasing electrophilicity ().
- Steric Effects : Bulky -CF₃ hinders nucleophilic attack at the 2-position, altering regioselectivity in substitution reactions.
- Spectroscopic Signatures : ¹⁹F NMR shows distinct shifts (e.g., δ -60 to -70 ppm for -CF₃) ().
- Stability : Enhances resistance to oxidative degradation compared to non-fluorinated analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
